ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. The molecule is substituted at three critical positions:
- Position 1: An ethyl carboxylate ester, enhancing lipophilicity and metabolic stability.
- Position 5: A 2,3-dimethoxybenzamido moiety, which may facilitate hydrogen bonding and kinase inhibition.
The thieno[3,4-d]pyridazine scaffold combines thiophene and pyridazine rings, creating a planar, aromatic system with delocalized electrons. This structure is distinct from other fused heterocycles (e.g., pyranopyrazoles or pyrrolopyridines) due to its sulfur and nitrogen atom arrangement, influencing electronic properties and binding affinity .
Properties
IUPAC Name |
ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-5-35-25(31)20-17-13-36-23(26-22(29)16-7-6-8-18(33-3)21(16)34-4)19(17)24(30)28(27-20)14-9-11-15(32-2)12-10-14/h6-13H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTERNBTZRVECPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The dimethoxybenzamido and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkyl halides, or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
The following table summarizes key structural analogs and their differences:
Key Comparative Analysis
Core Heterocycle Differences
- Thieno[3,4-d]pyridazine vs. Thieno[2,3-d]pyridazine (73a): The target compound’s [3,4-d] fusion creates a distinct electron distribution compared to the [2,3-d] isomer in 73a. The latter has a methyl group at position 5 and a carboxylate at position 7, which may alter solubility and steric hindrance .
- Thienopyridazine vs. Pyrrolopyridine (8k): Pyrrolo[2,3-b]pyridine derivatives like 8k lack sulfur atoms but include a pyrrole ring, reducing aromaticity and increasing basicity. The 3,4-dimethoxyphenyl group in 8k offers similar electron-donating effects to the target compound’s 2,3-dimethoxybenzamido group but in a different spatial arrangement .
Substituent Effects
- Methoxy Groups : The 4-methoxyphenyl group in the target compound and analogs like 8k and [1] (from ) enhances solubility in polar solvents and may improve binding to hydrophobic enzyme pockets.
- Carboxylate Esters : The ethyl carboxylate in the target compound vs. methyl esters in 73a and 73b alters logP values, with ethyl esters generally increasing lipophilicity and membrane permeability .
Biological Activity
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 432.51 g/mol
The compound features a thienopyridazine core with substituted benzamido and methoxy groups that may influence its biological activity.
Antimicrobial Activity
Research has indicated that thienopyridazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of a benzamido side chain was noted to be crucial for enhancing antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thienopyridazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | M. tuberculosis | 12 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that similar thienopyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway.
Case Study: Anticancer Activity in Cell Lines
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The induction of apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.
The biological activity of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thienopyridazine structure allows for binding to targets involved in cell signaling pathways, which can lead to altered cellular responses.
Toxicity and Safety Profile
Assessment of toxicity is crucial for evaluating the safety of new compounds. Preliminary studies indicate that derivatives of thienopyridazines exhibit low toxicity profiles in vitro. Hemolytic assays have shown that concentrations up to 200 µmol/L do not induce significant hemolysis in red blood cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
